Alcaloïdes de Strychnos
Strychnine alkaloids, derived from the plant Strychnos nux-vomica, are a class of highly toxic organic compounds known for their potent central nervous system (CNS) stimulant properties. These alkaloids include strychnine and brucine, which exhibit significant pharmacological activity. Strychnine is particularly notorious for its ability to cause convulsions by antagonizing the glycine receptors in the CNS, leading to muscle spasms and respiratory failure if ingested in sufficient quantities.
Brucine, on the other hand, has a milder effect compared to strychnine but still possesses significant myotoxicity. Both alkaloids are often used in research for their effects on neuronal function and synaptic transmission, despite their toxic nature. Due to their potent biological activity, these compounds have been subjects of interest in drug discovery and pharmacological studies, although their use is strictly regulated due to safety concerns.
Strychnine and brucine are also studied for their potential therapeutic applications, such as in the treatment of certain neurological disorders, though extensive research is still required to fully understand their mechanisms and efficacy.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Scholaricine | 99694-90-3 | C20H24N2O4 |
![]() |
1,20-didehydro-1,22-dihydrostrychnidin-10-one | 466-69-3 | C21H22N2O2 |
![]() |
Strychninic Acid | 509-52-4 | C21H24N2O3 |
![]() |
16-hydroxy-2-methoxystrychnidin-10-one | 29079-34-3 | C22H24N2O4 |
![]() |
(17S)-1-Acetyl-19,20-didehydro-17,18-epoxy-11-methoxycuran-17-ol acetate | 36536-63-7 | C24H28N2O5 |
![]() |
| 68727-53-7 | C40H46N4O2 |
![]() |
geissospermine | 427-01-0 | C40H48N4O3 |
![]() |
Wieland-Gumlich aldehyde | 466-85-3 | C19H22N2O2 |
![]() |
Strychochrysine | 201009-99-6 | C38H39N4O2 |
![]() |
[2,10'-Bi-12H-1,12-ethano-9H-pyrido[1,2,3-lm]pyrrolo[2,3-d]carbazole]-9,9'-dione,14,14'-diethylidene-2,2',3,3',10,11'a,11b,11'b,13,13',13a,13'a-dodecahydro-,(2R,3aR,3'aR,11'aS,11bS,11'bS,12S,12'R,13aS,13'aS,14E,14'E)- | 279684-12-7 | C42H42N4O2 |
Littérature connexe
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Fournisseurs recommandés
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés